4-chloro-N-(8-methoxyquinolin-5-yl)benzamide
Overview
Description
4-chloro-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
4-chloro-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial properties.
Biological Research: Used in studies involving cell proliferation, apoptosis, and signal transduction pathways.
Chemical Research: Employed as a building block for synthesizing more complex molecules with potential biological activities.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(8-methoxyquinolin-5-yl)benzamide typically involves the reaction of 8-methoxyquinoline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(8-methoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Halogenation: The compound can be halogenated at specific positions on the quinoline ring
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Halogenation: Halogenating agents like trihaloisocyanuric acid or sodium halides in the presence of a catalyst
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Halogenation: Formation of halogenated quinoline derivatives
Mechanism of Action
The mechanism of action of 4-chloro-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signal transduction pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with oxidized quinoline rings, exhibiting different biological activities.
Halogenated Quinoline Derivatives: Compounds with halogen substitutions on the quinoline ring, used in various medicinal applications
Uniqueness
4-chloro-N-(8-methoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and chloro substituents contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-(8-methoxyquinolin-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-9-8-14(13-3-2-10-19-16(13)15)20-17(21)11-4-6-12(18)7-5-11/h2-10H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHESHJXWHHGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Cl)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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